[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride
Overview
Description
“[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride” is a complex organic compound that contains several functional groups, including a thiazole ring, a furan ring, and an amine group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . Furan is a heterocyclic compound that consists of a five-membered ring with four carbon atoms and one oxygen atom. The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to one or more alkyl or aryl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and furan rings in separate steps, followed by the introduction of the amine group. Thiazole rings can be synthesized through a variety of methods, including the reaction of alpha-haloketones with thioamides . Furan rings can be synthesized through several methods, including the cyclization of 1,4-diketones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, as well as the amine group. The thiazole ring is a planar, aromatic ring, while the furan ring is also aromatic but less stable due to the presence of the oxygen atom . The amine group is a basic functional group that can participate in a variety of chemical reactions .
Chemical Reactions Analysis
As an organic compound containing a thiazole ring, a furan ring, and an amine group, “this compound” could potentially undergo a variety of chemical reactions. The thiazole ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions . The furan ring, while also aromatic, is less stable and more reactive due to the presence of the oxygen atom . The amine group is a basic functional group that can participate in acid-base reactions, as well as nucleophilic substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the amine group could make the compound basic, and the presence of the thiazole and furan rings could affect its stability and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
Furan and thiazole derivatives, such as those studied by Tanaka and Usui (1978), are often explored for their chemical synthesis processes, leading to various derivatives through reactions like nitration and halogenation. These processes are fundamental in creating compounds with potential pharmaceutical applications or in developing new materials with unique properties (Tanaka & Usui, 1978).
Biological Activities
Compounds containing furan and thiazole structures have been examined for their biological activities, including anticancer, antiprotozoal, and cholinesterase inhibitory effects. For example, Matiichuk et al. (2022) investigated 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives for their anticancer properties, indicating the potential of these compounds in therapeutic applications (Matiichuk et al., 2022).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a thiazole ring work by inhibiting certain enzymes or receptors in the body . The amine group could potentially form a salt with an acid, which could affect its solubility and absorption in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.2ClH/c1-6-11-8(5-13-6)9-3-2-7(4-10)12-9;;/h2-3,5H,4,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVWXXUHLSIWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1170431-91-0 | |
Record name | [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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